1-(嘧啶-2-基甲基)吡唑-3-胺

描述

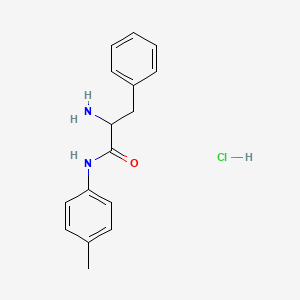

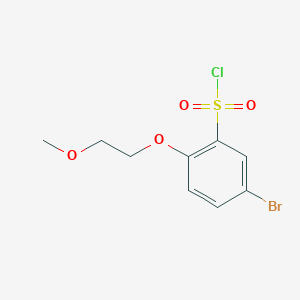

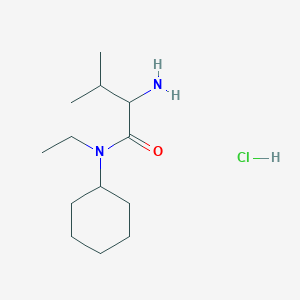

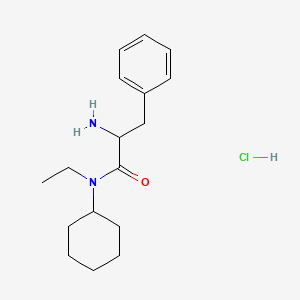

“1-(Pyrimidin-2-ylmethyl)pyrazol-3-amine” is a heterocyclic compound with a molecular weight of 175.19 g/mol . It has promising applications in medicinal and other fields.

Synthesis Analysis

The synthesis of pyrazole derivatives, including “1-(Pyrimidin-2-ylmethyl)pyrazol-3-amine”, involves various methods. These methods are systematized according to the method to assemble the pyrazolopyridine system . The advantages and drawbacks of each method are considered in the synthesis process .

Molecular Structure Analysis

The molecular structure of “1-(Pyrimidin-2-ylmethyl)pyrazol-3-amine” is represented by the InChI code 1S/C8H9N5/c9-7-2-5-13(12-7)6-8-10-3-1-4-11-8/h1-5H,6H2,(H2,9,12) . The InChI key is VVHPFQMSFKQDBI-UHFFFAOYSA-N .

Chemical Reactions Analysis

The chemical reactions involving “1-(Pyrimidin-2-ylmethyl)pyrazol-3-amine” are diverse. For instance, it can participate in a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation . This reaction enables an efficient and facile synthesis of structurally important pyrimidines .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Pyrimidin-2-ylmethyl)pyrazol-3-amine” include a molecular weight of 175.19 g/mol .

科学研究应用

抗肿瘤、抗真菌和抗菌应用

- 吡唑衍生物的合成与生物活性:一项研究探索了 N-((1h-吡唑-1-基)甲基)嘧啶-2-胺衍生物的合成及其对乳腺癌和微生物的生物活性。这些化合物表现出显着的生物活性,通过晶体学分析和理论计算得到证实 (Titi 等人,2020)。

杀虫和抗菌潜力

- 微波辐射环缩合:研究重点是通过微波辐射环缩合合成嘧啶连接的吡唑-3-基胺。对这些化合物对粉蚧昆虫的杀虫活性和抗菌潜力进行了评估,显示出有希望的结果 (Deohate & Palaspagar,2020)。

安全和危害

The safety data sheet for a similar compound, “1-Methyl-1H-pyrazol-3-amine”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

未来方向

The future directions for “1-(Pyrimidin-2-ylmethyl)pyrazol-3-amine” could involve further optimization as anticancer agents . It’s also noted that pyrazole compounds are rarely found in natural products, which is probably related to the difficulty of N-N bond formation by living organisms . This suggests potential research directions in exploring the synthesis of these compounds by living organisms.

作用机制

Target of Action

The primary target of the compound 1-(pyrimidin-2-ylmethyl)-1H-pyrazol-3-amine is phosphodiesterase 9 (PDE9) . PDE9 is an enzyme that plays a crucial role in the degradation of cyclic guanosine monophosphate (cGMP), a messenger molecule that transmits biological signals .

Mode of Action

1-(pyrimidin-2-ylmethyl)-1H-pyrazol-3-amine acts as a highly selective inhibitor of PDE9 . By inhibiting PDE9, this compound prevents the degradation of cGMP, leading to an increase in cGMP levels . The elevated levels of cGMP can then exert various downstream effects .

Biochemical Pathways

The increased levels of cGMP caused by 1-(pyrimidin-2-ylmethyl)-1H-pyrazol-3-amine can affect various biochemical pathways. cGMP is a key regulator of many physiological processes, including vasodilation, inhibition of platelet aggregation, and phototransduction in the retina . Therefore, the elevation of cGMP levels can have wide-ranging effects on these and other cGMP-dependent processes .

Pharmacokinetics

It is known that the compound has excellent in vitro and in vivo pharmacokinetic properties in multiple species, including humans . More detailed information about its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its impact on bioavailability, is currently under investigation .

Result of Action

The molecular and cellular effects of 1-(pyrimidin-2-ylmethyl)-1H-pyrazol-3-amine’s action are primarily due to its inhibition of PDE9 and the resulting increase in cGMP levels . This can lead to vasodilation, inhibition of platelet aggregation, and other effects depending on the specific cellular context . The compound is also reported to exhibit procognitive activity in several rodent models .

生化分析

Biochemical Properties

1-(Pyrimidin-2-ylmethyl)pyrazol-3-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as glycogen synthase kinase 3 beta, which is involved in the regulation of various cellular processes. The interaction between 1-(Pyrimidin-2-ylmethyl)pyrazol-3-amine and glycogen synthase kinase 3 beta is characterized by the inhibition of the enzyme’s activity, leading to downstream effects on cellular signaling pathways .

Cellular Effects

The effects of 1-(Pyrimidin-2-ylmethyl)pyrazol-3-amine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of glycogen synthase kinase 3 beta by 1-(Pyrimidin-2-ylmethyl)pyrazol-3-amine leads to changes in the phosphorylation status of key signaling proteins, thereby affecting gene expression and metabolic processes .

Molecular Mechanism

At the molecular level, 1-(Pyrimidin-2-ylmethyl)pyrazol-3-amine exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of glycogen synthase kinase 3 beta, inhibiting its activity and preventing the phosphorylation of target proteins. This inhibition results in altered gene expression and cellular responses, highlighting the compound’s potential as a therapeutic agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(Pyrimidin-2-ylmethyl)pyrazol-3-amine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-(Pyrimidin-2-ylmethyl)pyrazol-3-amine remains stable under specific conditions, allowing for sustained inhibition of glycogen synthase kinase 3 beta and prolonged cellular effects .

Dosage Effects in Animal Models

The effects of 1-(Pyrimidin-2-ylmethyl)pyrazol-3-amine vary with different dosages in animal models. At lower doses, the compound effectively inhibits glycogen synthase kinase 3 beta without causing significant toxicity. At higher doses, 1-(Pyrimidin-2-ylmethyl)pyrazol-3-amine may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

1-(Pyrimidin-2-ylmethyl)pyrazol-3-amine is involved in specific metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with glycogen synthase kinase 3 beta influences the metabolism of glycogen and other key metabolites, thereby affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of 1-(Pyrimidin-2-ylmethyl)pyrazol-3-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments, influencing its activity and function .

Subcellular Localization

1-(Pyrimidin-2-ylmethyl)pyrazol-3-amine exhibits specific subcellular localization patterns, which are crucial for its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications, ensuring its effective interaction with target biomolecules .

属性

IUPAC Name |

1-(pyrimidin-2-ylmethyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5/c9-7-2-5-13(12-7)6-8-10-3-1-4-11-8/h1-5H,6H2,(H2,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVHPFQMSFKQDBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)CN2C=CC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-Bromo-2-isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1527389.png)

![3-[4-Bromo-2-(tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1527397.png)

![3-[(2-Bromo-4-ethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1527398.png)

![3-Bromo[1,1'-biphenyl]-4-yl 3-pyrrolidinyl ether hydrochloride](/img/structure/B1527399.png)

![3-[(4-Bromo-3-methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1527400.png)